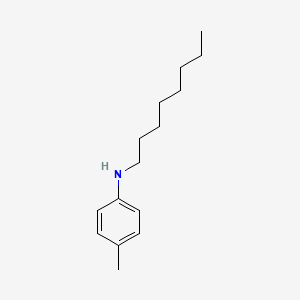

N-(4-Methylphenyl)-N-octylamine

Description

Significance of Secondary Aromatic Amines in Organic Synthesis and Chemical Sciences

Secondary aromatic amines are a cornerstone of modern organic chemistry due to their versatile reactivity and presence in a wide array of functional molecules. amerigoscientific.com Their significance stems from several key aspects:

Building Blocks for Complex Molecules: These amines serve as crucial intermediates in the synthesis of more complex chemical structures. amerigoscientific.com They are foundational to the production of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comrawsource.com For instance, many antihistamines, antidepressants, and antibiotics contain secondary amine moieties. ncert.nic.in

Role in Catalysis: Secondary aromatic amines can act as catalysts in various chemical transformations. evonik.com Their basic nature, stemming from the lone pair of electrons on the nitrogen atom, allows them to facilitate reactions such as aldol (B89426) condensations and Michael additions.

Precursors to Heterocyclic Compounds: A significant application of secondary aromatic amines is in the synthesis of heterocyclic compounds. These cyclic structures containing atoms of at least two different elements are prevalent in medicinal chemistry and materials science.

Industrial Applications: In industrial settings, secondary aromatic amines are utilized in the manufacturing of rubber processing chemicals, antioxidants, and as corrosion inhibitors. vedantu.comdiplomatacomercial.com Their derivatives are also employed as surfactants and in the formulation of dyes and pigments. ncert.nic.invedantu.com

The reactivity of secondary amines is influenced by the nature of the groups attached to the nitrogen atom. The presence of both an aryl and an alkyl group, as in N-(4-Methylphenyl)-N-octylamine, modulates the electronic and steric properties of the amine, influencing its basicity and nucleophilicity.

Structural Classification and Nomenclature of this compound

This compound is classified as a secondary amine because the nitrogen atom is bonded to two carbon-containing groups. solubilityofthings.com It is also categorized as an aromatic amine due to the direct attachment of the nitrogen to an aromatic ring. More specifically, it is an N-alkylated aromatic amine.

The systematic IUPAC name for this compound is N-(4-methylphenyl)octan-1-amine . This name is derived by identifying the longest alkyl chain attached to the nitrogen as the parent alkane (octane) and treating the other group (4-methylphenyl) as a substituent on the nitrogen atom.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | N-(4-methylphenyl)octan-1-amine |

| Molecular Formula | C15H25N |

| Molecular Weight | 219.37 g/mol scbt.comscbt.com |

| Class | Secondary Aromatic Amine |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-3-4-5-6-7-8-13-16-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWJFEAMVBDZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473541 | |

| Record name | Benzenamine, 4-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18977-67-8 | |

| Record name | Benzenamine, 4-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of N 4 Methylphenyl N Octylamine Transformations

Mechanistic Pathways in N-Alkylation Reactions

The N-alkylation of 4-methylaniline with an eight-carbon chain can be achieved through several strategic approaches, each with a unique mechanistic sequence. The most prominent among these are catalytic hydrogen auto-transfer reactions, radical-based bond formations, and classical nucleophilic substitutions.

The general mechanism for the N-alkylation of an amine with an alcohol via the borrowing hydrogen strategy proceeds as follows:

Dehydrogenation: The metal catalyst temporarily abstracts hydrogen from the alcohol (e.g., 1-octanol) to form a metal-hydride species and the corresponding aldehyde (octanal). nih.govresearchgate.net

Condensation: The aldehyde undergoes condensation with the amine (4-methylaniline) to form an imine intermediate (N-(octylidene)-4-methylaniline), releasing a molecule of water. nih.govresearchgate.net

Hydrogenation: The metal-hydride species then transfers the "borrowed" hydrogen back to the imine, reducing it to the final N-alkylated secondary amine product, N-(4-Methylphenyl)-N-octylamine, and regenerating the active catalyst. nih.govorganic-chemistry.org

The catalyst is central to the hydrogen borrowing mechanism, with various transition metals like ruthenium, iridium, iron, and nickel being effective. researchgate.netrsc.orgresearchgate.netacs.orgacs.org The active catalytic species is typically a metal-hydride complex formed in the initial dehydrogenation step. researchgate.net

Ruthenium Catalysts: Ruthenium complexes, such as [Ru(p-cymene)Cl2]2 paired with phosphine (B1218219) ligands, are widely used. d-nb.inforsc.orgresearchgate.net Mechanistic proposals suggest the in-situ formation of a catalytically active ruthenium(0) species or a ruthenium(II)-hydride. d-nb.inforesearchgate.net These catalysts efficiently mediate the hydrogen transfer steps. For instance, a Ru-based catalyst was effective in the N-alkylation of 4-methylaniline with 1-pentanol, achieving a 62% yield under mild conditions. nih.gov

Iridium Catalysts: Iridium complexes, often featuring N-heterocyclic carbene (NHC) or pincer ligands, are also highly active. researchgate.netacs.org Mechanistic studies on iridium-catalyzed systems have identified iridium-hydride complexes as the resting state of the catalyst. acs.org The catalytic cycle involves the coordination of the alcohol, dehydrogenation, imine formation, and subsequent hydrogenation. acs.orgbohrium.com

Non-Precious Metal Catalysts: More sustainable catalysts based on iron, cobalt, and nickel have been developed. researchgate.netrsc.orgresearchgate.netsemanticscholar.org For example, a nickel-based catalyst generated in situ from Ni(COD)2 and KOH has shown high efficiency for the N-alkylation of various anilines. rsc.org DFT calculations on an iron single-atom catalyst identified an Fe(III)-N4 active site involved in the hydride transfer step. researchgate.net

The stability and reactivity of the metal-hydride intermediate are crucial. The ligand environment around the metal center plays a significant role in tuning the catalyst's activity and selectivity by influencing the ease of hydride transfer and substrate coordination. acs.org

The formation of aldehyde and imine intermediates is a hallmark of the hydrogen borrowing pathway. nih.govmdma.ch After the initial catalytic dehydrogenation of 1-octanol to octanal (B89490), a condensation reaction with 4-methylaniline occurs. researchgate.net This step is typically reversible and acid-catalyzed, though it can proceed under neutral or basic conditions inherent to the reaction mixture. mdma.ch

The condensation of an aldehyde and a primary amine proceeds through the following steps:

Nucleophilic attack of the amine (4-methylaniline) on the carbonyl carbon of the aldehyde (octanal) to form a carbinolamine intermediate. mdma.ch

Proton transfer steps followed by the elimination of water to yield the imine (N-(octylidene)-4-methylaniline). mdma.ch

The subsequent reduction of this imine intermediate by the metal-hydride complex is often the final step in the catalytic cycle, yielding this compound. organic-chemistry.org In some reductive amination procedures using reagents like sodium borohydride (NaBH4), the imine is formed first and then reduced in a separate step or in situ. bu.educhegg.comquizlet.com The control of pH is important, as acidic conditions favor imine formation but can also protonate the amine, rendering it non-nucleophilic. mdma.ch

| Catalyst System | Amine Substrate | Alcohol Substrate | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / PPh3 | Cyclic Amines | 1-Octanol | 140 °C, 24h, no base | High Yield | d-nb.info |

| UiO-66–PPh2–Ir complex | Aniline (B41778) | Benzyl (B1604629) Alcohol | 110 °C, Dioxane, KOtBu | 95% Conversion, 86% Selectivity | acs.org |

| Ni(COD)2 / KOH (in situ) | Aniline derivatives | Aromatic/Aliphatic Alcohols | Ligand-free | High Yield | rsc.org |

| Fe single-atom on N-doped graphene | Aniline | Benzyl Alcohol | Solvent-free | Up to 99% Selectivity | researchgate.net |

| Ag/Al2O3 | Aniline | Aromatic/Linear Alcohols | 120 °C, Xylene, Cs2CO3 | High Yield | researchgate.net |

While less common for direct N-alkylation with alkanes, radical-mediated pathways offer an alternative for C-N bond formation. These reactions are often initiated by photoredox catalysis, where visible light is used to generate reactive radical intermediates. rsc.orgbeilstein-journals.org

A plausible photocatalytic mechanism for the formation of a C-N bond relevant to this compound could involve:

Generation of a Nitrogen Radical: A photocatalyst, upon absorbing light, can oxidize 4-methylaniline to a nitrogen-centered radical cation.

Hydrogen Atom Transfer (HAT): The nitrogen radical could then engage in a HAT process with an octyl source.

Radical-Radical Coupling: Alternatively, a C-H bond on octane could be activated to form a carbon-centered radical, which then couples with the nitrogen radical to form the C-N bond.

Recent advancements have focused on photocatalyst-free C-N bond formation, harnessing light to directly excite substrates or form electron-donor-acceptor (EDA) complexes. rsc.org For example, photocatalytic systems using Eosin Y have been employed to generate thiyl radicals that add to imine moieties, a process that highlights the potential for radical additions in C-N bond chemistry. beilstein-journals.org While specific examples for this compound are not extensively documented, the general principles of radical-mediated C-N bond formation provide a viable, alternative mechanistic framework. bris.ac.ukrsc.org

The direct N-alkylation of 4-methylaniline with an octyl halide (e.g., 1-bromooctane) is a classic example of a nucleophilic substitution reaction. chemedx.org Given that 1-bromooctane (B94149) is a primary alkyl halide, the reaction proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org

The key features of the SN2 mechanism in this context are:

Concerted Step: The reaction occurs in a single, concerted step where the nucleophile (the nitrogen atom of 4-methylaniline) attacks the electrophilic carbon atom of the octyl halide at the same time as the halide leaving group departs. masterorganicchemistry.com

Backside Attack: The amine's lone pair of electrons attacks the carbon atom from the side opposite the leaving group (backside attack). libretexts.orgkhanacademy.org This leads to an inversion of stereochemical configuration if the carbon were a chiral center.

Bimolecular Kinetics: The reaction rate depends on the concentration of both the amine and the alkyl halide, as both are involved in the rate-determining step. masterorganicchemistry.comuoanbar.edu.iq

A significant challenge in this method is overalkylation. The product, this compound, is also a nucleophile and can react further with the octyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired secondary amine.

Hydrogen Borrowing (Hydrogen Auto-transfer) Mechanisms

Kinetic Studies and Reaction Rate Determinants

The rate of formation of this compound is governed by several factors, including the chosen mechanism, catalyst, temperature, and reactant concentrations.

For hydrogen borrowing mechanisms , kinetic studies on analogous systems, such as the alkylation of aniline with benzyl alcohol, have provided significant insights. semanticscholar.org One study using a Ni/O-clay catalyst found that the reaction follows the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where the reaction occurs between adsorbed species on the catalyst surface. semanticscholar.org The activation energy for this specific system was determined to be 37 kcal/mol. semanticscholar.org

In another detailed study of an iridium-catalyzed N-alkylation, a combination of kinetic experiments and DFT calculations revealed that the rate-determining step was the dissociation of the product amine from the iridium-hydride complex, followed by the coordination of the imine intermediate. acs.org This was supported by the observation that excess amine and the presence of water (a byproduct of imine formation) inhibited the reaction rate. acs.org

| Factor | Influence on Reaction Rate | Mechanism(s) Affected |

|---|---|---|

| Catalyst Loading | Generally, increasing catalyst concentration increases the rate, up to a certain point where other factors become limiting. | Hydrogen Borrowing, Radical-Mediated |

| Temperature | Higher temperatures typically increase the reaction rate (Arrhenius equation), but can also lead to side products or catalyst degradation. | All mechanisms |

| Substrate Concentration | Rate is dependent on the concentration of the amine and the alkylating agent. Excess amine can sometimes inhibit the catalyst. | All mechanisms (especially SN2 and Hydrogen Borrowing) |

| Base | In many catalytic systems, a base is required to generate the active catalyst or facilitate deprotonation steps, significantly affecting the rate. | Hydrogen Borrowing |

| Solvent | Polar aprotic solvents can accelerate SN2 reactions by solvating the cation without strongly hydrogen-bonding to the nucleophile. | Nucleophilic Substitution (SN2) |

| Steric Hindrance | Increased steric bulk on either the amine or the alkylating agent slows the rate of SN2 reactions. | Nucleophilic Substitution (SN2) |

For SN2 reactions , the rate is directly proportional to the concentrations of both 4-methylaniline and the octyl halide. The reaction rate is sensitive to the leaving group (I > Br > Cl > F) and the steric hindrance around the reaction center. masterorganicchemistry.com Since 1-octanol is a primary alcohol and 4-methylaniline is not excessively bulky, the steric hindrance is minimal, allowing the reaction to proceed efficiently. The choice of solvent is also critical; polar aprotic solvents are known to accelerate SN2 reactions. libretexts.org

Stereochemical Outcomes of Amine Reactions

This compound is an achiral molecule as it does not possess any stereocenters and lacks a plane of symmetry that would make it a meso compound. Therefore, stereochemical considerations become relevant primarily when transformations of the molecule lead to the formation of one or more new stereocenters. The stereochemical outcome of such reactions depends entirely on the mechanism of the reaction and the nature of the reagents used (i.e., whether they are achiral or chiral).

Reactions involving achiral reagents on the this compound substrate will generally result in a racemic mixture if a new stereocenter is formed. For instance, the introduction of a functional group at any of the methylene (B1212753) carbons (C2 through C7) of the octyl chain would create a chiral center. Without the influence of a chiral catalyst or reagent, the product would be an equal mixture of (R)- and (S)-enantiomers.

Conversely, stereoselective reactions can be achieved through the use of chiral catalysts or reagents, leading to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While specific studies on this compound are not prevalent, the principles of asymmetric synthesis can be applied. For example, a hypothetical asymmetric hydroxylation of the octyl chain would yield a non-racemic mixture of chiral alcohols.

The direct asymmetric synthesis of chiral amines is a well-established field, often employing methods like direct asymmetric reductive amination (DARA). nih.gov In a synthetic context, reacting p-toluidine (B81030) with octanal in the presence of a chiral catalyst system could, in principle, produce a single enantiomer of this compound if a chiral center were to be introduced, for example, by using a branched-chain aldehyde instead of octanal. The efficiency of such a process is typically measured by the enantiomeric excess (ee), which quantifies the preference for one enantiomer. Modern catalytic systems, particularly those involving transition metals like iridium, rhodium, or nickel, can achieve very high levels of enantioselectivity. nih.govacs.org

Below is an illustrative table showing typical outcomes for a hypothetical asymmetric reaction that could introduce chirality to an amine structure, based on general findings in the field of catalysis.

| Catalyst System | Hypothetical Reaction | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|

| Pd–DTBM-SEGPHOS | Hydroalkylation of a diene with an amine precursor | 10:1 | 97.5:2.5 |

| Iridium-Phosphoramidite Complex | Direct Asymmetric Reductive Amination | N/A | 91% |

| Nickel-Chiral Ligand | Hydroamination of an unactivated alkene | N/A | 87–96% |

This table is illustrative and based on data for analogous asymmetric amine syntheses. nih.govacs.orgchemrxiv.org Specific outcomes for this compound would require experimental validation.

Investigations into Side Reactions and Selectivity Control

The transformations of this compound are subject to several potential side reactions that can affect product yield and purity. The key to successful synthesis and functionalization lies in controlling the selectivity of these reactions, which is often dictated by the choice of reagents, catalysts, and reaction conditions. The structure of the amine, featuring a nucleophilic nitrogen, an activated aromatic ring, and an alkyl chain, presents several sites for competing reactions.

Competition between N-Alkylation and C-Alkylation

A primary challenge in the reactions of N-alkyl-N-arylamines is controlling the site of electrophilic attack. The nitrogen atom is nucleophilic, but the aromatic ring is also strongly activated by the electron-donating amino group, making it susceptible to electrophilic substitution at the ortho and para positions. libretexts.org Since the para position is occupied by a methyl group, electrophilic attack on the ring would be directed to the ortho positions (C2 and C6).

Recent studies on similar arylamines have shown that solvent choice can be a powerful tool for controlling this chemoselectivity. For instance, using nonpolar solvents like toluene tends to favor N-alkylation, whereas polar protic solvents can promote C-alkylation at the para position (or ortho, if para is blocked). acs.org This solvent-dependent selectivity arises from the differential stabilization of the transition states leading to either the N- or C-alkylated product. acs.org

| Solvent | Reaction Type | Hypothetical Yield of N-Alkylated Product | Hypothetical Yield of C-Alkylated Product (ortho) |

|---|---|---|---|

| Toluene (Nonpolar) | N-Alkylation Favored | >90% | <10% |

| HFIP (Polar Protic) | C-Alkylation Favored | <15% | >85% |

This table illustrates the general principle of solvent-controlled selectivity in arylamine alkylation, as demonstrated in related systems. acs.org

Over-Alkylation

A common side reaction during the alkylation of primary or secondary amines is over-alkylation, where the product of the initial alkylation is more nucleophilic than the starting material, leading to subsequent reactions. masterorganicchemistry.com While the nitrogen in this compound is less nucleophilic than in dialkylamines due to the electron-withdrawing nature of the aryl group, further reaction with strong alkylating agents to form a quaternary ammonium salt is possible. Controlling this side reaction typically involves the careful stoichiometric addition of the alkylating agent or utilizing alternative synthetic routes like reductive amination, which are inherently self-limiting. nih.govacs.org

Hofmann-Martius Rearrangement

Under thermal or acidic conditions, N-alkylated anilines like this compound can undergo the Hofmann-Martius rearrangement. wikipedia.org This reaction involves the intramolecular migration of the alkyl group (octyl) from the nitrogen atom to the aromatic ring, typically yielding a mixture of ortho- and para-alkylated anilines. wikipedia.orgdbpedia.org Given that the para position is blocked, the primary product of such a rearrangement would be 2-octyl-4-methylaniline. The mechanism is believed to proceed via dissociation, followed by a Friedel-Crafts-type alkylation of the ring by the resulting carbocation or alkyl radical. wikipedia.org Controlling this side reaction requires avoiding high temperatures and strong acidic conditions during other transformations.

| Condition | Catalyst | Observed Outcome for N-Alkylanilines |

|---|---|---|

| High Temperature (e.g., >150 °C) | None (Thermal) | Significant formation of ortho- and para-rearranged products. wikipedia.org |

| Moderate Temperature | Acid Catalyst (e.g., HCl) | Rearrangement is facilitated; product mixture of ring-alkylated anilines. dbpedia.org |

| Ambient Temperature | N/A | Rearrangement is generally negligible. |

Oxidation

Aromatic amines are susceptible to oxidation, which can lead to a variety of colored byproducts. The oxidation of related p-toluidine derivatives using reagents like hydrogen peroxide has been shown to produce azo compounds (4,4′-dimethylazobenzene) and azoxy compounds (4,4′-dimethylazoxybenzene). mdpi.com The amine nitrogen in this compound can be oxidized, and the benzylic methyl group also represents a potential site of oxidation under certain conditions. To control these side reactions, it is crucial to carry out transformations in an inert atmosphere (e.g., under nitrogen or argon) and to avoid unnecessary exposure to oxidizing agents or air, especially at elevated temperatures.

Advanced Spectroscopic and Analytical Characterization Methodologies for N 4 Methylphenyl N Octylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-(4-Methylphenyl)-N-octylamine, offering detailed insights into its atomic arrangement and connectivity.

Advanced 1H NMR and 13C NMR Techniques for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound.

In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons of the 4-methylphenyl group, the methyl protons, and the protons of the N-octyl chain are expected. The aromatic protons would typically appear as two distinct doublets in the downfield region (approximately 6.5-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl group protons on the aromatic ring would present as a singlet at around 2.2-2.4 ppm. The protons of the octyl chain would exhibit a series of multiplets in the upfield region. Specifically, the methylene (B1212753) group attached directly to the nitrogen (N-CH₂) would be observed as a triplet at approximately 3.1-3.3 ppm due to coupling with the adjacent methylene group. The terminal methyl group of the octyl chain would appear as a triplet at around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. For this compound, one would expect to observe signals for the aromatic carbons, the methyl carbon of the tolyl group, and the eight carbons of the octyl chain. The aromatic carbons would resonate in the range of 110-150 ppm. The carbon of the methyl group attached to the aromatic ring would appear at approximately 20-22 ppm. The carbons of the octyl chain would show signals in the upfield region, with the N-CH₂ carbon appearing around 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NH) | ~6.6 (d) | ~113 |

| Aromatic CH (meta to NH) | ~7.0 (d) | ~130 |

| Aromatic C-NH | - | ~146 |

| Aromatic C-CH₃ | - | ~128 |

| Ar-CH₃ | ~2.2 (s) | ~20 |

| N-CH₂-(CH₂)₆-CH₃ | ~3.1 (t) | ~48 |

| N-CH₂-CH₂-(CH₂)₅-CH₃ | ~1.6 (m) | ~32 |

| -(CH₂)₅-CH₃ | ~1.3 (m) | ~29, 27, 23 |

| -CH₂-CH₃ | ~1.3 (m) | ~32 |

| -CH₃ | ~0.9 (t) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

2D NMR (e.g., HSQC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity within the this compound molecule. wikipedia.orgharvard.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms. wikipedia.orgyoutube.com For this compound, HSQC would definitively link each proton signal of the octyl chain and the methyl group to its corresponding carbon signal, confirming the assignments made in the 1D spectra. researchgate.net

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton (¹H-¹H) coupling relationships within the molecule. youtube.com In the case of this compound, COSY would show correlations between adjacent protons in the octyl chain, allowing for a sequential walk along the alkyl backbone and confirming its linear structure. It would also show a correlation between the aromatic protons on the same ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. harvard.edu For this compound, a NOESY spectrum could show cross-peaks between the N-CH₂ protons of the octyl chain and the ortho-protons of the p-tolyl group, confirming their close spatial relationship.

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound in real-time. magritek.comwiley.comresearchgate.net By setting up the reaction directly within an NMR tube, it is possible to follow the disappearance of starting materials (e.g., p-toluidine (B81030) and an octyl halide or tosylate) and the appearance of the product, this compound, as well as any intermediates or byproducts. This technique allows for the determination of reaction kinetics, optimization of reaction conditions (temperature, catalyst, etc.), and elucidation of the reaction mechanism. For instance, monitoring the integration of characteristic proton signals of the reactants and the product over time provides a direct measure of the reaction rate. magritek.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides crucial information about the functional groups and molecular vibrations present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the octyl and methyl groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring would give rise to one or more bands in the 1600-1450 cm⁻¹ region. ijseas.com

C-N Stretch: The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ range.

C-H Bending: Bending vibrations for the alkyl groups would be found in the 1470-1365 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds, indicative of the para-substitution pattern, would be expected around 800-850 cm⁻¹.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong |

Raman Spectroscopy and Resonance Raman for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the non-polar bonds.

Aromatic Ring Vibrations: The symmetric "breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching vibrations of the aromatic ring would also be prominent. ijseas.com

C-C and C-H Vibrations: The carbon-carbon backbone of the octyl chain and the C-H stretching and bending vibrations would also be visible, often with different relative intensities compared to the FT-IR spectrum.

Resonance Raman spectroscopy, which involves exciting the molecule with a laser wavelength that corresponds to an electronic transition, could be employed to selectively enhance the Raman signals of the aromatic chromophore. This would provide more detailed information about the vibrational modes associated with the p-toluidine moiety of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone in the analytical toolkit for the characterization of this compound, providing invaluable information on its molecular weight, elemental composition, and structural features.

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, often to four or more decimal places. nih.gov This accuracy allows for the determination of the exact mass of the molecule, which can then be used to calculate its elemental formula.

For this compound (C₁₅H₂₅N), the theoretical exact mass can be calculated. While the search results provide the exact mass for a related but different compound, 1-(4-Methylphenyl)ethylamine (C₉H₁₃N), as 135.104799419 Da, this highlights the principle of exact mass determination. nih.govnih.gov By comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ of this compound with the theoretical value, its elemental formula can be confidently confirmed, distinguishing it from other isobaric compounds. This technique is crucial for verifying the identity of the synthesized compound and for supporting data in publications and patent applications.

Table 1: Theoretical vs. Experimental Mass Data for Related Compounds

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Reference |

| 1-(4-Methylphenyl)ethylamine | C₉H₁₃N | 135.104799419 | nih.govnih.gov |

| 2-(4-Methylphenyl)ethylamine | C₉H₁₃N | 135.10480 | ufz.de |

This table illustrates the principle of exact mass determination using data for structurally related compounds. The exact mass for this compound would be calculated and compared in a similar manner.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for assessing the purity of this compound and for identifying any volatile impurities. researchgate.netlotusinstruments.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. nih.govnih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. The retention time from the GC provides one level of identification, while the mass spectrum offers a molecular fingerprint of the compound.

For this compound, GC-MS can be used to:

Determine Purity: The area of the peak corresponding to this compound in the total ion chromatogram (TIC) relative to the total area of all peaks provides a quantitative measure of its purity.

Identify Impurities: Any peaks other than the main compound can be analyzed to identify potential impurities, such as starting materials, byproducts, or degradation products. The mass spectra of these impurity peaks can be compared against spectral libraries like the NIST database for tentative identification. mdpi.comjppres.com

Analyze Volatile Organic Compounds (VOCs): This technique is highly sensitive for the detection of volatile organic compounds that may be present in the sample. researchgate.netnih.gov

To enhance the analysis of amines like this compound, which can exhibit poor chromatographic peak shape due to their basicity, derivatization techniques are often employed. vt.edu Derivatization with reagents like silylating agents can improve volatility and reduce tailing, leading to better separation and more accurate quantification. sigmaaldrich.com

Mass spectrometry is a critical technique for the analysis of isotopically labeled compounds, including deuterated this compound. epj-conferences.org Deuterium (B1214612) labeling is often employed in mechanistic studies, as internal standards for quantitative analysis, and in neutron scattering experiments. rsc.orgdntb.gov.uaresearchgate.netepj-conferences.org

When a compound is deuterated, its molecular weight increases by the number of deuterium atoms incorporated. Mass spectrometry can precisely measure this mass shift, allowing for the determination of the extent of deuteration. researchgate.net High-resolution mass spectrometry is particularly useful for resolving the isotopic distribution and confirming the number and location of deuterium atoms. kobv.de

For instance, in a study on the synthesis of deuterated n-octylamine, mass spectrometry was used to determine the deuteration ratio. epj-conferences.org The results indicated that the deuteration ratio was approximately 60%, and the technique helped to understand that the α-protons and the NH₂ group were not deuterated by the specific method used. epj-conferences.orgresearchgate.netepj-conferences.org This level of detail is crucial for interpreting the results of experiments that rely on the specific location of the deuterium labels.

Table 2: Example of Mass Spectrometry Data in Deuteration Analysis of 1-Octylamine

| Analytical Technique | Determined Deuteration Ratio (%) | Reference |

| ESI-MS | 60 (±0.1) | epj-conferences.org |

| ¹H NMR | 60 (±0.2) | epj-conferences.org |

This table demonstrates the use of mass spectrometry, in conjunction with other techniques, to quantify the degree of deuteration in a related amine.

Electronic Spectroscopy (e.g., UV-Vis)

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the excitation of electrons in the aromatic p-system of the 4-methylphenyl group.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the phenyl chromophore. While a specific spectrum for this exact compound was not found in the search results, related aromatic compounds like acetophenone (B1666503) and benzaldehyde (B42025) exhibit absorption in the near-ultraviolet region. science-softcon.de The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity and the substituents on the aromatic ring. researchgate.net For this compound, the N-octyl group would act as an auxochrome, potentially causing a slight shift in the absorption maxima compared to toluene. UV-Vis spectroscopy can be a useful tool for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the aromatic ring.

Computational Chemistry and Theoretical Investigations of N 4 Methylphenyl N Octylamine

Prediction of Reactivity and Selectivity

The reactivity and selectivity of N-(4-Methylphenyl)-N-octylamine are governed by its electronic structure. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a key method for investigating these aspects. nih.govrsc.org By calculating various molecular properties, predictions can be made about how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.infochalcogen.ro The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, due to the presence of the lone pair of electrons on the nitrogen and the electron-donating nature of the methyl group. The LUMO, conversely, would likely be distributed over the aromatic ring. This distribution suggests that the nitrogen atom and specific positions on the phenyl ring are susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a region of negative potential (typically colored red) around the nitrogen atom, confirming it as a primary site for electrophilic attack. The aromatic ring would exhibit varying potentials, influenced by the methyl and octylamino substituents.

Mulliken Charge Analysis: Mulliken population analysis is another method to quantify the distribution of electronic charge among the atoms in a molecule. This analysis would likely confirm that the nitrogen atom carries a partial negative charge, making it a nucleophilic center. The carbon atoms of the aromatic ring and the octyl chain would have varying partial charges, influencing their reactivity.

The following table presents hypothetical, yet representative, data from a DFT study on this compound, illustrating the types of parameters used to predict reactivity.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability and reactivity |

| Mulliken Charge on N | -0.6 e | Suggests a nucleophilic nitrogen center |

| Mulliken Charge on C4 (with CH3) | -0.1 e | Indicates influence of the methyl group |

These theoretical calculations collectively suggest that electrophilic substitution reactions would likely occur at the nitrogen atom or at the ortho and para positions of the phenyl ring relative to the nitrogen atom, due to the activating effects of the amino and methyl groups. The long octyl chain is largely non-polar and would be expected to be less reactive.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for predicting the reactivity of a static molecule, Molecular Dynamics (MD) simulations offer a way to study the molecule's behavior over time, including its conformational flexibility and interactions with its environment. mdpi.com An MD simulation of this compound could provide valuable insights into the behavior of its long alkyl chain.

Conformational Analysis: The octyl chain of this compound is highly flexible, with numerous rotatable bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations. mdpi.com By simulating the molecule in a vacuum or in a solvent, one can observe how the octyl chain folds and moves, which can be crucial for understanding its interactions with other molecules, such as in a biological membrane or at an interface.

The simulation would track the dihedral angles along the octyl chain, revealing the probability of finding the chain in a coiled or extended state. This has implications for the molecule's physical properties, such as its effective size and shape.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, including solvents or biological macromolecules. mdpi.com For instance, a simulation in a water box could reveal how the hydrophobic octyl chain and the more polar methylphenylamino headgroup orient themselves. This information is critical for predicting its behavior in biphasic systems or its potential to act as a surfactant.

Below is a hypothetical table summarizing potential outputs from a molecular dynamics simulation of this compound in a solvated environment.

| Parameter | Hypothetical Finding | Significance |

| Radius of Gyration (Octyl Chain) | 1.5 - 4.0 Å | Indicates the compactness of the alkyl chain over time |

| End-to-End Distance (Octyl Chain) | 3.0 - 9.0 Å | Measures the extension of the alkyl chain |

| Solvent Accessible Surface Area (SASA) | Varies with conformation | Relates to the interaction with the solvent |

| Dominant Dihedral Angles (C-C-C-C) | Gauche and anti conformations | Determines the overall shape of the octyl chain |

Derivatization and Functionalization of N 4 Methylphenyl N Octylamine

Strategies for Further N-Alkylation and Quaternization

Further substitution on the nitrogen atom of N-(4-Methylphenyl)-N-octylamine leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. These reactions are fundamental in modifying the compound's chemical properties and applications.

N-Alkylation to Tertiary Amines:

The conversion of this compound to a tertiary amine involves the introduction of a third alkyl group onto the nitrogen atom. This is typically achieved through reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. mdpi.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. acsgcipr.org The use of a base is often employed to neutralize the hydrogen halide formed as a byproduct.

Alternative "green" methods for N-alkylation are also being explored, such as the use of alcohols as alkylating agents, which proceeds through a "borrowing hydrogen" strategy. organic-chemistry.org This method avoids the use of alkyl halides, which can be toxic. acsgcipr.org Visible light-facilitated processes have also been developed for the synthesis of tertiary amines by coupling aldehydes and secondary amines with alkyl halides. nih.gov

Quaternization to Quaternary Ammonium Salts:

Tertiary amines derived from this compound can be further alkylated to form quaternary ammonium salts. This reaction involves the treatment of the tertiary amine with an alkyl halide. uomustansiriyah.edu.iq The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom and are often used as phase-transfer catalysts, surfactants, and antimicrobial agents. The quaternization reaction is generally efficient and can be carried out under mild conditions. mdpi.commdpi.com

Table 1: Examples of N-Alkylation and Quaternization Reactions

| Starting Material | Reagent | Product Type |

| This compound | Methyl Iodide | Tertiary Amine |

| This compound | Benzyl Bromide | Tertiary Amine |

| N-Alkyl-N-(4-methylphenyl)octan-1-amine | Alkyl Halide | Quaternary Ammonium Salt |

Acylation to Form Amides and Related Derivatives

The acylation of this compound is a robust method for the formation of N,N-disubstituted amides. This transformation is significant as the amide functional group is a cornerstone in medicinal chemistry and materials science. catrin.com

The most common methods for acylation involve the reaction of the secondary amine with acylating agents such as acyl chlorides or acid anhydrides. uomustansiriyah.edu.iq These reactions are typically carried out in the presence of a base to scavenge the acidic byproduct. The resulting amide is generally less nucleophilic than the starting amine, which prevents over-acylation. uomustansiriyah.edu.iq

Recent advancements have focused on developing more environmentally friendly and efficient acylation methods. These include the use of carboxylic acids directly, activated by various reagents, and transition-metal-free approaches. rsc.orgorganic-chemistry.org For instance, methods utilizing phenyl esters and aryl amines under solvent- and transition-metal-free conditions have been developed. rsc.org Another innovative approach involves a three-component reaction of isocyanides, alkyl halides, and water to produce amides. catrin.com

Table 2: Common Acylating Agents for Secondary Amines

| Acylating Agent | Byproduct |

| Acyl Chloride | HCl |

| Acid Anhydride | Carboxylic Acid |

| Carboxylic Acid (with activator) | Water |

Oxidation to N-Oxides

The nitrogen atom in this compound can be oxidized to form an N-oxide. This transformation is typically achieved by treating the corresponding tertiary amine derivative with an oxidizing agent. wikipedia.org Common oxidizing agents for this purpose include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgmdpi.com

N,N-dialkylaniline N-oxides are valuable synthetic intermediates. acs.orgnih.govsemanticscholar.orgacs.org Their elevated reactivity facilitates the introduction of various functional groups onto the aromatic ring under mild, metal-free conditions. acs.orgsemanticscholar.org This is made possible by a temporary increase in the oxidation level of the aniline (B41778) derivative and the subsequent cleavage of the weak N-O bond. nih.govsemanticscholar.org These N-oxides are often stable, isolable compounds. nih.govsemanticscholar.org

The oxidation of N,N-dialkylanilines can sometimes lead to N-dealkylation as a side reaction, particularly when using certain metalloenzyme catalysts. mdpi.com

Introduction of Additional Functional Groups on Aromatic or Alkyl Moieties

The aromatic ring and the alkyl chains of this compound offer sites for further functionalization, allowing for the synthesis of a wide array of derivatives.

Aromatic Ring Functionalization:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the amino group. wikipedia.orgbyjus.com This directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen atom. lkouniv.ac.in

Halogenation: Direct halogenation of anilines can be challenging to control; however, by first converting the amine to an amide, monosubstitution can be achieved. For example, acetylation of p-toluidine (B81030) allows for clean bromination at the 2-position, followed by hydrolysis to yield 2-bromo-4-methylaniline. uomustansiriyah.edu.iq Another strategy involves the temporary oxidation to an N-oxide, which can then be treated with thionyl halides to achieve selective halogenation. nih.gov

Nitration and Sulfonation: Direct nitration of anilines can be problematic due to the harsh acidic conditions which protonate the aniline to form the meta-directing anilinium ion. byjus.com Sulfonation of aniline with sulfuric acid yields sulfanilic acid. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can also be performed on the aromatic ring. Similar to halogenation, protecting the amino group as an amide allows for successful Friedel-Crafts reactions. uomustansiriyah.edu.iq For instance, benzoylation of acetanilide (B955) under Friedel-Crafts conditions followed by hydrolysis yields 4-aminobenzophenone. uomustansiriyah.edu.iq

Alkyl Moiety Functionalization:

While less common, functionalization of the alkyl chains is also possible, typically through radical-based reactions or by starting with functionalized alkylating agents during the initial synthesis of the tertiary amine.

Applications as Precursors for Complex Chemical Entities

The derivatized forms of this compound serve as important precursors for the synthesis of more complex molecules with potential applications in various fields.

The ability to introduce a variety of functional groups onto the this compound scaffold makes it a valuable building block in organic synthesis. For example, the functionalized anilines can be used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The development of methods for the direct C-N bond formation to create substituted anilines highlights their importance. nih.govacs.org

Furthermore, the synthesis of complex natural products and biologically active compounds often relies on the strategic functionalization of aniline derivatives. semanticscholar.orgnih.gov For instance, the quaternization of indole (B1671886) at the C3 position by an activated aniline species is a key step in the synthesis of psychotrimine and kapakahines. nih.gov

Environmental Chemical Pathways of N 4 Methylphenyl N Octylamine

Degradation Pathways in Environmental Matrices

The degradation of N-(4-Methylphenyl)-N-octylamine in environmental matrices like soil and water is anticipated to proceed through several key pathways, including the oxidation of its alkyl chain, hydroxylation and subsequent cleavage of the aromatic ring, and degradation initiated by sunlight.

The N-octyl group of this compound is a likely initial point of microbial attack. The presence of an alkyl substituent on an aromatic ring can significantly influence the degradation process. libretexts.orgpressbooks.pub In similar N-alkylated aromatic compounds, biodegradation often commences with the oxidation of the alkyl chain. This process can occur through several mechanisms, including terminal oxidation to form a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. Another potential pathway is the cleavage of the bond between the nitrogen and the alkyl chain (N-dealkylation), which would yield p-toluidine (B81030) and octanal (B89490) or octanoic acid. tcichemicals.com The presence of a long alkyl chain, like the octyl group, may influence the rate and pathway of degradation.

| Postulated Initial Step | Intermediate Product(s) | Significance |

| Terminal Oxidation of Octyl Chain | N-(4-Methylphenyl)-N-(8-hydroxyoctyl)amine | Introduces a polar functional group, increasing water solubility and susceptibility to further degradation. |

| N-Dealkylation | p-Toluidine and Octanal/Octanoic Acid | Breaks down the molecule into two smaller, more readily degradable compounds. |

Table 1: Postulated Initial Steps in the Alkyl Chain Oxidation of this compound

Following or concurrent with alkyl chain oxidation, the aromatic ring of this compound is susceptible to hydroxylation. This is a common step in the aerobic degradation of aromatic compounds, often catalyzed by microbial mono- and dioxygenase enzymes. pressbooks.pubnih.gov For p-toluidine, a related compound, hydroxylation can occur at various positions on the ring. researchgate.net The introduction of hydroxyl groups activates the ring, making it susceptible to cleavage. The cleavage of the aromatic ring is a critical step in the complete mineralization of the compound and typically proceeds via ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can then enter central metabolic pathways. nih.gov

| Process | Key Intermediates | Ultimate Fate |

| Aromatic Ring Hydroxylation | Hydroxylated derivatives of this compound (e.g., catechols) | Increased water solubility and reactivity. |

| Aromatic Ring Cleavage | Aliphatic carboxylic acids (e.g., muconic acid derivatives) | Mineralization to carbon dioxide and water. |

Table 2: Aromatic Ring Degradation of this compound

In the presence of sunlight, particularly in aquatic environments, this compound is expected to undergo photodegradation. Aromatic amines can absorb light, leading to the formation of excited states that can then undergo various reactions. ntis.gov Direct photolysis may occur, where the molecule itself absorbs light and is transformed. Indirect photolysis, mediated by photochemically produced reactive species in the water such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), is also a significant pathway for the degradation of many organic pollutants. mdpi.com The photodegradation of aromatic amines can lead to the formation of a variety of transformation products, including hydroxylated and N-dealkylated compounds.

Formation of Transformation Products and Impurities

The degradation of this compound in the environment will result in the formation of various transformation products. Based on the degradation pathways of similar compounds, potential transformation products include p-toluidine, octanal, octanoic acid, and various hydroxylated derivatives of the parent compound and its initial degradation products. tcichemicals.commdpi.com It is also possible for polymerization reactions to occur, leading to the formation of larger, more complex molecules, particularly under conditions of oxidative stress. The specific nature and concentration of these transformation products will depend on the environmental conditions, such as the microbial community present, pH, temperature, and sunlight intensity.

Methodologies for Environmental Fate Studies (e.g., biodegradation experiments, abiotic degradation studies)

To definitively determine the environmental fate of this compound, a suite of standardized laboratory and field studies would be necessary. These studies are designed to assess both biotic and abiotic degradation processes.

Biodegradation Experiments:

Ready Biodegradability Tests (e.g., OECD 301 series): These screening tests assess the potential for rapid and complete biodegradation in an aerobic aqueous medium.

Simulation Studies (e.g., OECD 303A, 307, 308, 309): These studies simulate environmental compartments such as activated sludge, soil, sediment, and surface water to determine the rate and extent of degradation under more realistic conditions. bioline.org.br

Abiotic Degradation Studies:

Hydrolysis as a Function of pH (e.g., OECD 111): This test determines the rate of abiotic degradation in water at different pH values.

Phototransformation in Water and Soil (e.g., OECD 316): These studies quantify the rate of degradation due to sunlight.

The identification and quantification of the parent compound and its transformation products in these studies are typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS). researchgate.netthermofisher.comnih.govacs.org

| Study Type | Guideline Example | Purpose |

| Ready Biodegradability | OECD 301F (Manometric Respirometry) | Screen for rapid and complete biodegradation. |

| Soil Biodegradation | OECD 307 (Aerobic and Anaerobic Transformation in Soil) | Determine degradation rate and identify products in soil. |

| Aquatic Biodegradation | OECD 309 (Aerobic Mineralization in Surface Water) | Assess degradation in a simulated surface water environment. |

| Photodegradation | OECD 316 (Phototransformation of Chemicals in Water) | Quantify the rate of degradation by light. |

Table 3: Common Methodologies for Environmental Fate Studies

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For N-(4-Methylphenyl)-N-octylamine, this translates to moving beyond traditional N-alkylation methods, which often involve harsh reagents and produce significant waste. ucalgary.cawikipedia.org

Future research will likely focus on "borrowing hydrogen" or "hydrogen autotransfer" strategies. nih.gov These methods utilize alcohols as alkylating agents, with water as the only byproduct, representing a significant leap in atom economy. nih.gov Catalytic systems, particularly those based on earth-abundant metals, will be instrumental in this endeavor. Another promising avenue is the exploration of electrochemical synthesis. fapesp.br This technique uses electricity to drive chemical reactions, often under mild conditions and with high selectivity, thereby reducing the reliance on chemical oxidants or reductants. fapesp.br The direct reductive cross-coupling of nitroarenes with appropriate precursors also presents a more efficient route by avoiding the separate synthesis and protection of the amine. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Advantages | Potential Catalysts/Reagents |

| Borrowing Hydrogen | High atom economy, use of benign alcohols, water as the only byproduct. nih.gov | Ruthenium complexes, Iridium complexes. nih.gov |

| Electrochemical Synthesis | Mild reaction conditions, high selectivity, avoids bulk chemical reagents. fapesp.br | Nickel-based catalysts. fapesp.br |

| Reductive Cross-Coupling | Step economy, avoids pre-functionalization of amines. rsc.org | Cobalt or Nickel catalysts, Phenylsilane as a reducing agent. rsc.org |

Exploration of Novel Catalytic Applications

The structural features of this compound, specifically the secondary amine group, make it a candidate for applications in catalysis. Research into proline-derived secondary amine catalysts has demonstrated their efficacy in a range of organic transformations, including aldol (B89426) and Michael addition reactions. researchgate.net Future investigations could explore whether this compound or its derivatives can act as organocatalysts, potentially mediating key bond-forming reactions.

Furthermore, secondary amines are crucial coupling partners in direct catalytic asymmetric reductive amination, a powerful tool for the synthesis of chiral tertiary amines. nih.gov The development of catalytic systems that can effectively utilize this compound as a nucleophile would open up new pathways for the asymmetric synthesis of complex molecules. nih.gov

Advanced Characterization of Intermediates and Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new ones. For the synthesis and reactions of this compound, future research should employ advanced analytical techniques to identify and characterize transient intermediates.

For instance, in the context of N-alkylation reactions, detailed mechanistic studies involving isotopic labeling could elucidate the precise pathway of hydrogen transfer in "borrowing hydrogen" catalysis. nih.gov Similarly, in potential catalytic applications, in-situ spectroscopic methods such as NMR and IR spectroscopy can provide real-time information on the formation and transformation of catalytic species and intermediates. Computational studies, including Density Functional Theory (DFT), will also be invaluable for modeling reaction pathways and transition states, offering insights that are often difficult to obtain through experimental means alone.

Predictive Modeling for Reactivity and Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the properties of chemical compounds based on their molecular structure. For this compound, developing QSAR models could provide valuable insights into its potential reactivity in various chemical transformations and its likely environmental fate and transport. nih.govnih.govoup.com

By correlating molecular descriptors (e.g., electronic properties, steric factors) with experimental data from related aromatic amines, it may be possible to predict the compound's behavior. acs.org For example, QSAR models could estimate its binding affinity to soil and sediment, a key parameter in assessing its environmental persistence. acs.org Such models can also help in predicting potential biological activity, guiding further toxicological and ecotoxicological studies. mdpi.com

Table 2: Key Molecular Descriptors for QSAR Modeling of Aromatic Amines

| Descriptor Type | Examples | Predicted Property |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Ionization Potential. acs.org | Reactivity, Oxidation potential. |

| Topological | Molecular connectivity indices. | Physical properties (e.g., boiling point). |

| Steric | Molar refractivity, van der Waals volume. | Binding affinity, steric hindrance in reactions. |

| Hydrophobicity | LogP (octanol-water partition coefficient). | Environmental partitioning, bioavailability. |

Expanding Functionalization Strategies for Diverse Applications

The versatility of this compound can be significantly enhanced by developing strategies for its further functionalization. C–H bond functionalization, a rapidly evolving field in organic chemistry, offers a direct approach to modify the aromatic or aliphatic parts of the molecule without the need for pre-installed functional groups. researchgate.netchemrxiv.org

Future research could focus on developing catalytic methods for the selective C–H arylation, alkylation, or silylation of either the p-methylphenyl ring or the n-octyl chain. Such modifications would lead to a diverse library of derivatives with potentially new and interesting properties for materials science or medicinal chemistry applications. For instance, α-functionalization of the amine could lead to the synthesis of valuable building blocks. nih.govresearchgate.net The development of protocols for the selective mono-alkylation of the secondary amine itself would also be a significant advance, overcoming the common challenge of over-alkylation. acs.org

Q & A

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like α-glucosidase (PDB ID: 2ZE0). Validate with experimental IC₅₀ values from enzyme inhibition assays (e.g., reported IC₅₀ = 12.3 µM).

- QSAR Models : Coramine derivatives show logP ~3.5 and polar surface area <60 Ų for optimal membrane permeability .

What analytical approaches are used to address contradictions in NMR data for this compound derivatives?

Q. Advanced Research Focus

- Dynamic NMR : Resolve rotational barriers in N–C bonds by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).

- Isotopic Labeling : Use ¹³C-¹⁵N coupling (J ≈ 10–15 Hz) to trace nitrogen retention in synthetic pathways .

- 2D Techniques : HSQC and HMBC correlations clarify ambiguous proton assignments in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.